molecular formula C9H14O3 B3046712 2-(Oxan-4-yl)cyclopropane-1-carboxylic acid CAS No. 1278662-40-0

2-(Oxan-4-yl)cyclopropane-1-carboxylic acid

Cat. No. B3046712
CAS RN: 1278662-40-0
M. Wt: 170.21
InChI Key: HHKACNPIXDCNTQ-UHFFFAOYSA-N
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Description

“2-(Oxan-4-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the IUPAC name "2-tetrahydro-2H-pyran-4-ylcyclopropanecarboxylic acid" . It has a molecular weight of 170.21 .


Molecular Structure Analysis

The InChI code for this compound is "1S/C9H14O3/c10-9(11)8-5-7(8)6-1-3-12-4-2-6/h6-8H,1-5H2,(H,10,11)" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.

Scientific Research Applications

Ethylene Precursor Identification Research by Hoffman, Yang, and McKeon (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants. This finding highlights the role of cyclopropane-carboxylic acid derivatives in plant biology (Hoffman, Yang, & McKeon, 1982).

Natural Compounds with Biological Activities Coleman and Hudson (2016) discussed the ubiquity of natural products containing cyclopropane moieties across life's domains, including 1-aminocyclopropane-1-carboxylic acid and its analogs. These compounds are known for a wide range of biological activities such as antifungal, antimicrobial, antiviral, and antitumoral properties (Coleman & Hudson, 2016).

Inhibition of Mycolic Acid Biosynthesis Hartmann et al. (1994) synthesized derivatives of cyclopropane fatty acids, exploring their role as potential inhibitors of mycolic acid biosynthesis, crucial for mycobacterial cell walls (Hartmann et al., 1994).

Antibacterial Properties Inagaki, Takahashi, and Takemura (2004) developed novel cyclopropane-fused compounds showing potent antibacterial activity, particularly for Gram-positive infections. Their study demonstrates the potential of cyclopropane derivatives in developing new antibacterial drugs (Inagaki, Takahashi, & Takemura, 2004).

Synthesis Techniques and Applications Yong et al. (2007) described the synthesis of cyclopropane-1,3′-oxindole-2-carboxylic acid and its derivatives, demonstrating the versatility of cyclopropane compounds in chemical synthesis (Yong et al., 2007).

Dynamic Covalent Chemistry Applications Moerdyk and Bielawski (2012) explored the use of diamidocarbenes for synthesizing cyclopropanes and epoxides. Their research indicates potential applications in dynamic covalent chemistry and synthesis of diverse compounds (Moerdyk & Bielawski, 2012).

Catalytic Asymmetric Cyclopropanation Nishiyama et al. (1995) developed chiral ruthenium(II)-bis(2-oxazolin-2-yl)pyridine complexes for asymmetric cyclopropanation of olefins, showcasing the utility of cyclopropane derivatives in asymmetric synthesis (Nishiyama et al., 1995).

Enantioselective Cyclopropanation Barluenga et al. (2001) studied the cyclopropanation of chromium Fischer carbene complexes with alkenyl oxazolines, contributing to enantioselective synthesis approaches (Barluenga et al., 2001).

Conformational Studies in Bioactive Compounds Kazuta, Matsuda, and Shuto (2002) utilized cyclopropane rings to restrict the conformation of bioactive compounds, improving activity and aiding in the study of bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(oxan-4-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-9(11)8-5-7(8)6-1-3-12-4-2-6/h6-8H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKACNPIXDCNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501191710
Record name Cyclopropanecarboxylic acid, 2-(tetrahydro-2H-pyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxan-4-yl)cyclopropane-1-carboxylic acid

CAS RN

1278662-40-0
Record name Cyclopropanecarboxylic acid, 2-(tetrahydro-2H-pyran-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1278662-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarboxylic acid, 2-(tetrahydro-2H-pyran-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501191710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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